CID 71355338
Description
CID 71355338 is a chemical compound referenced in analytical studies focusing on structural characterization and comparative analysis. Figure 1D in illustrates the CID content across distillation fractions, suggesting its presence as a volatile or semi-volatile component in CIEO. The mass spectrum provided (Figure 1D) indicates a molecular ion and fragmentation pattern typical of terpenoids or oxygenated derivatives, which are common in essential oils .
Properties
CAS No. |
12030-10-3 |
|---|---|
Molecular Formula |
InNi3 |
Molecular Weight |
290.898 g/mol |
InChI |
InChI=1S/In.3Ni |
InChI Key |
YTKNDUZNFNOFCA-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[In] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71355338 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact sequence of reactions and the conditions under which they are carried out can significantly impact the yield and purity of the final product.
Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal results. Solvents and other reaction media are chosen based on their compatibility with the reactants and the desired product.
Industrial Production Methods: Large-scale production of this compound may involve continuous flow processes, batch reactors, or other industrial techniques designed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
CID 71355338 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
CID 71355338 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in experiments designed to elucidate biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and other products. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism of action of CID 71355338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71355338, we compare it with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations
Structural Diversity: this compound is inferred to belong to the terpenoid family, similar to betulin derivatives (e.g., CID 72326, 10153267), but lacks the caffeoyl modification seen in CID 10153267 . Oscillatoxin derivatives (e.g., CID 101283546) differ significantly due to their polyketide backbone .
Analytical Techniques :
- This compound was characterized using GC-MS, a method optimal for volatile compounds, whereas betulin derivatives and oscillatoxins require LC-MS or NMR due to higher molecular weights and polarity .
Its role in CIEO fractions may relate to aroma or antimicrobial properties, common in terpenoids .
Functional Group Impact :
- The addition of functional groups (e.g., caffeoyl in CID 10153267) enhances solubility and target affinity compared to parent compounds like betulin . This compound’s fragmentation pattern suggests oxygenated groups, which could influence its volatility and reactivity .
Research Findings and Implications
- Further studies could explore its synergies with other terpenoids (e.g., limonene) in flavor or preservative applications.
Comparative Pharmacological Gaps :
While betulin derivatives and oscillatoxins are well-studied for bioactivity, this compound lacks pharmacological data. Future work should prioritize in vitro assays to evaluate antimicrobial, anti-inflammatory, or cytotoxic properties.Analytical Challenges :
The reliance on GC-MS for this compound limits structural elucidation. Complementary techniques like high-resolution MS or IR spectroscopy would clarify its functional groups and stereochemistry .
Notes on Evidence Limitations
- References to "CID" in other contexts (e.g., Chemical-Induced Disease in ) and Community ID () were excluded to maintain focus on chemical comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
